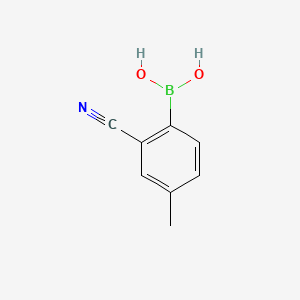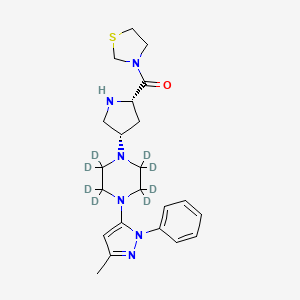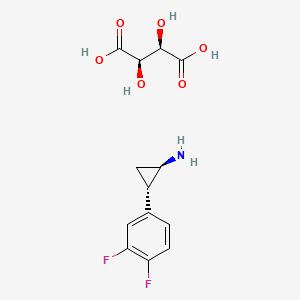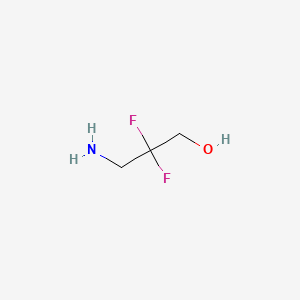
(2-氰基-4-甲基苯基)硼酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyano-4-methylphenyl)boronic acid, also known as (4-Cyano-2-methylphenyl)boronic acid, is an organoboron compound with the molecular formula C8H8BNO2. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with a cyano group at the 2-position and a methyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura coupling reactions .
科学研究应用
(2-Cyano-4-methylphenyl)boronic acid has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of (2-Cyano-4-methylphenyl)boronic acid is the histamine-3 receptor . This receptor plays a crucial role in the central nervous system, regulating the release of various neurotransmitters and modulating cognitive functions .
Mode of Action
(2-Cyano-4-methylphenyl)boronic acid interacts with its target through a Suzuki-Miyaura cross-coupling reaction . This reaction involves the coupling of an organoboron compound, such as our compound, with a halide or pseudo-halide using a palladium catalyst . The result is a new carbon-carbon bond, allowing the compound to bind to its target .
Biochemical Pathways
The compound affects the histaminergic pathways in the brain . By interacting with the histamine-3 receptor, it can influence the release of histamine and other neurotransmitters, affecting various physiological processes .
Result of Action
The molecular and cellular effects of (2-Cyano-4-methylphenyl)boronic acid’s action primarily involve the modulation of neurotransmitter release in the brain . By binding to the histamine-3 receptor, it can influence cognitive functions and potentially be used in the treatment of various neurological disorders .
生化分析
Biochemical Properties
(2-Cyano-4-methylphenyl)boronic acid is involved in the synthesis of oligo-boronic acid receptors with improved structural and electronic properties . It also participates in the synthesis of aminoalkoxybiphenylnitriles for use as histamine-3 receptor ligands
Molecular Mechanism
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyano-4-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-cyano-4-methylbromobenzene using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of (2-Cyano-4-methylphenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
(2-Cyano-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or substituted alkenes.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The cyano and methyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines or alcohols.
Major Products
Biaryls: Formed from Suzuki-Miyaura coupling.
Phenols: Formed from oxidation reactions.
Substituted derivatives: Formed from nucleophilic substitution.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the cyano and methyl substituents, making it less sterically hindered and less electron-withdrawing.
(4-Methoxyphenyl)boronic acid: Contains a methoxy group instead of a cyano group, leading to different electronic properties.
(4-Trifluoromethylphenyl)boronic acid: Has a trifluoromethyl group, which is more electron-withdrawing than the cyano group.
Uniqueness
(2-Cyano-4-methylphenyl)boronic acid is unique due to the presence of both cyano and methyl groups, which provide a balance of electronic effects and steric hindrance. This makes it particularly useful in fine-tuning the reactivity and selectivity of Suzuki-Miyaura coupling reactions .
属性
IUPAC Name |
(2-cyano-4-methylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,11-12H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMAPBUMNAHKOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)C#N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743921 |
Source


|
| Record name | (2-Cyano-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328882-30-9 |
Source


|
| Record name | (2-Cyano-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60743921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,3R,4S,5R,6R)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,5-dihydroxyoxan-2-yl]methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B591484.png)


![(1R,3S,4S)-tert-butyl 3-(6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-2-yl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B591487.png)
![(1R,5S,6R)-3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B591489.png)

![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate oxalate](/img/structure/B591493.png)


